H-Asn(Mtt)-OH

Description

Chemical Identity and Nomenclature

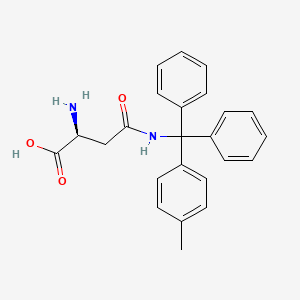

This compound possesses a well-defined chemical structure with the molecular formula C24H24N2O3 and a molecular weight of 388.5 grams per mole. The compound is systematically named as (2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid, reflecting its stereochemical configuration and functional group arrangement. This nomenclature emphasizes the presence of the L-configuration at the alpha carbon, consistent with naturally occurring amino acids, and highlights the attachment of the bulky 4-methyltrityl protecting group to the side-chain amide nitrogen of asparagine.

The compound exhibits multiple synonymous designations across scientific literature and commercial sources, including N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine and Nγ-4-Methyltrityl-L-asparagine. These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the protecting group attachment point and others focusing on the overall molecular architecture. The standardized Chemical Abstracts Service registry number 144317-20-4 provides unambiguous identification for this compound across databases and commercial suppliers.

The structural complexity of this compound arises from the incorporation of the 4-methyltrityl group, which consists of three aromatic rings connected to a central carbon atom, with one ring bearing a methyl substituent. This bulky protecting group significantly alters the physical and chemical properties of the native asparagine residue, enhancing its stability under specific reaction conditions while maintaining the essential amino acid backbone required for peptide bond formation. The molecular architecture provides both steric protection and controlled reactivity that are fundamental to its utility in synthetic applications.

Historical Development in Peptide Chemistry

The evolution of this compound as a critical reagent in peptide synthesis reflects the broader development of solid-phase peptide synthesis methodologies pioneered by Bruce Merrifield in the 1960s. Merrifield's revolutionary approach involved anchoring peptides to insoluble resin supports, enabling the use of excess reagents and simplified purification procedures that transformed peptide synthesis from a laborious process to a more accessible methodology. This foundational work established the framework within which specialized protecting groups like the 4-methyltrityl group would later find their essential applications.

The introduction of the 4-methyltrityl protecting group represented a significant advancement in the field of peptide chemistry, building upon earlier trityl-based protection strategies. Research published in 1992 demonstrated that the 4-methyltrityl group offered enhanced properties compared to the parent trityl group, particularly in terms of cleavage kinetics and reaction selectivity. This modification provided more rapid and controlled deprotection reactions, addressing limitations that had constrained the synthesis of complex peptide structures requiring multiple protection and deprotection steps.

The development timeline of protecting group strategies reveals the critical role of orthogonal protection concepts introduced by Barany and coworkers in 1977. This paradigm established the foundation for using protecting groups that could be removed under completely different chemical conditions, enabling selective modifications at specific sites within peptide chains. The 4-methyltrityl group exemplifies this orthogonal approach, as it can be selectively removed under mild acidic conditions without affecting other protecting groups commonly used in fluorenylmethyloxycarbonyl-based synthesis strategies.

The integration of automated synthesis technologies beginning in the 1980s further accelerated the adoption of specialized protecting groups like the 4-methyltrityl moiety. The development of commercial peptide synthesizers created demand for reliable, well-characterized protected amino acids that could function consistently in automated environments. This compound emerged as a valuable component of this technological ecosystem, providing researchers with reproducible results in complex synthetic sequences that would have been prohibitively difficult using manual synthesis approaches.

Significance in Orthogonal Protection Strategies

The 4-methyltrityl protecting group demonstrates exceptional utility in orthogonal protection strategies due to its unique deprotection characteristics and compatibility with fluorenylmethyloxycarbonyl-based synthesis protocols. This group can be selectively removed using 1% trifluoroacetic acid in dichloromethane, conditions that are significantly milder than those required for removing most other side-chain protecting groups used in contemporary peptide synthesis. This selectivity enables chemists to perform targeted modifications and cyclizations without affecting the integrity of other protected functional groups within the peptide chain.

The orthogonal nature of the 4-methyltrityl group extends beyond simple deprotection selectivity to encompass its stability profile throughout synthesis cycles. Research has demonstrated that this protecting group remains stable under the basic conditions used for fluorenylmethyloxycarbonyl removal, typically involving 20% piperidine in dimethylformamide. This stability ensures that the protected asparagine residues maintain their integrity throughout the repetitive coupling and deprotection cycles characteristic of solid-phase peptide synthesis, preventing unwanted side reactions that could compromise peptide quality.

The mechanistic aspects of 4-methyltrityl group removal have been thoroughly investigated, revealing zero-order kinetics that facilitate predictable and controllable deprotection processes. This kinetic behavior contrasts with many other protecting groups that exhibit concentration-dependent removal rates, making reaction optimization more challenging. The consistent reaction kinetics of 4-methyltrityl deprotection enable reliable scale-up and automation, critical factors for both research applications and potential therapeutic peptide production.

Advanced applications of this compound in orthogonal protection strategies include its use in combination with other selectively removable protecting groups such as the 2-phenylisopropyl group for aspartic acid and glutamic acid residues. This combination enables the synthesis of complex cyclic peptides with side-chain to side-chain lactam bridges, expanding the structural diversity accessible through solid-phase synthesis approaches. The compatibility of the 4-methyltrityl group with these complementary protection strategies has established it as an essential component of modern peptide chemistry toolboxes.

Research Applications Landscape

This compound finds extensive application in contemporary peptide research, particularly in projects requiring precise control over peptide structure and functionality. The compound serves as a fundamental building block in the synthesis of cyclic peptides, where the selective deprotection of asparagine side chains enables targeted cyclization reactions that would be impossible using conventional protection strategies. These applications span diverse research areas including drug discovery, biochemical probe development, and fundamental studies of protein structure and function.

The compound's utility extends to the synthesis of branched peptides and peptide dendrimers, where multiple asparagine residues must be selectively modified at different stages of the synthesis process. Research groups have successfully employed this compound in the preparation of peptide vaccines and immunogens, where precise control over side-chain modifications is essential for maintaining antigenic properties while enabling conjugation to carrier proteins or other functional moieties. These applications demonstrate the compound's versatility in addressing complex synthetic challenges that arise in translational research contexts.

Contemporary applications of this compound include its incorporation into automated peptide library synthesis protocols, where its reliable deprotection characteristics enable high-throughput generation of structurally diverse peptide collections. These libraries serve critical roles in drug discovery programs, enabling rapid identification of bioactive sequences through screening approaches that would be impractical without access to efficient synthetic methodologies. The compound's compatibility with microwave-assisted synthesis techniques has further enhanced its utility in time-sensitive research applications.

Table 1: Key Chemical Properties and Specifications of this compound

Properties

IUPAC Name |

(2S)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241218 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-20-4 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Reaction Conditions

The introduction of the Mtt group typically involves 4-methyltrityl chloride (Mtt-Cl) or its derivatives under basic conditions. For example, Fmoc-Lys(Mtt)-OH is synthesized via a two-step process:

-

Mtt Protection : Lysine’s ε-amino group reacts with Mtt-Cl in dichloromethane or tetrahydrofuran (THF) in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Fmoc Protection : The α-amino group is subsequently protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-O-succinimide (Fmoc-OSu).

For asparagine, analogous steps would involve:

-

Temporary α-Amino Protection : Boc (tert-butyloxycarbonyl) or other acid-labile groups to shield the α-amino group during side-chain modification.

-

Mtt Introduction : Reaction of the side-chain amide with Mtt-Cl under optimized basic conditions.

Step-by-Step Inferred Synthesis of H-Asn(Mtt)-OH

Protection of the α-Amino Group

Asparagine’s α-amino group is first protected to prevent undesired side reactions. The Boc group is preferred due to its compatibility with subsequent Mtt introduction and deprotection steps.

Procedure :

Mtt Protection of the Side-Chain Amide

The carboxamide group of asparagine requires activation to facilitate Mtt-Cl coupling. This may involve temporary conversion to a more reactive species, such as an imidazolide or mixed carbonate, though direct methods using Mtt-Cl and Lewis acids have been reported for similar substrates.

Procedure :

Deprotection of the α-Amino Group

The Boc group is removed under acidic conditions that preserve the Mtt group. Trifluoroacetic acid (TFA) in dichloromethane (1–5% v/v) is commonly used.

Procedure :

-

Treat Boc-Asn(Mtt)-OH with 1% TFA in dichloromethane for 30 minutes at room temperature.

-

Neutralize with aqueous sodium bicarbonate and lyophilize to obtain this compound.

Comparative Analysis of Reaction Optimization

Solvent and Base Selection

Data from Lys(Mtt) and Dab(Mtt) syntheses reveal critical dependencies on solvent polarity and base strength (Table 1).

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Dichloromethane | 75–81 | |

| Base | Triethylamine | 68–72 | |

| Temperature | 0–5°C | 80 | |

| Reaction Time | 4–6 hours | 78 |

Polar aprotic solvents like THF improve Mtt-Cl solubility but may increase side reactions with asparagine’s carboxamide.

Challenges in Amide Functionalization

Unlike lysine’s amine, asparagine’s amide necessitates harsher conditions or pre-activation. Patent CN112110833A highlights the use of calcium chloride and ethanol as cosolvents to enhance saponification efficiency in related syntheses. Similar strategies could stabilize the Mtt-Asn intermediate during workup.

Analytical Characterization of this compound

Chemical Reactions Analysis

Types of Reactions

H-Asn(Mtt)-OH undergoes various chemical reactions, including:

Deprotection: The Mtt group can be selectively removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).

Coupling Reactions: The free amine group of asparagine can participate in peptide bond formation through coupling reactions with carboxylic acids or activated esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)

Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling agents

Major Products Formed

Deprotection: Free asparagine derivative

Coupling: Peptide chains with asparagine residues

Scientific Research Applications

Peptide Synthesis

Overview

H-Asn(Mtt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for assembling peptides. The Mtt (4-methyltrityl) group acts as a protecting group for the amino group of asparagine, preventing premature reactions during synthesis.

Process

During SPPS, the Mtt group is removed selectively under mild acidic conditions, allowing for the incorporation of asparagine into the growing peptide chain. This selective deprotection is crucial for synthesizing complex peptides with specific sequences.

Case Study: Synthesis of Antimicrobial Peptides

A study demonstrated the successful synthesis of antimicrobial peptides using this compound as a key building block. The synthesized peptides exhibited significant antimicrobial activity against various bacterial strains, showcasing the compound's utility in developing therapeutic agents .

Bioconjugation Techniques

Overview

this compound is also employed in bioconjugation strategies, where it can be used to attach peptides to other biomolecules such as proteins or nucleic acids. This application is vital for creating targeted drug delivery systems and diagnostic tools.

Applications in Drug Development

In drug development, this compound facilitates the conjugation of therapeutic peptides to antibodies or drug carriers. This enhances the specificity and efficacy of treatments by ensuring that drugs are delivered directly to target cells.

Protein Modification

Overview

The ability to modify proteins with specific amino acids like asparagine allows researchers to study protein function and interactions in detail. This compound can be used to introduce asparagine residues at desired positions within proteins.

Case Study: Investigating Protein-Protein Interactions

Research has utilized this compound-modified proteins to explore interactions between signaling molecules in cellular pathways. By introducing asparagine at strategic locations, scientists could elucidate the role of this amino acid in mediating protein interactions .

Assays and Analytical Techniques

Overview

this compound can be incorporated into assays designed to evaluate cellular responses or metabolic activity. Its use in assays helps in understanding cellular mechanisms and drug effects.

MTT Assay Application

The MTT assay, which measures cell viability based on mitochondrial activity, has been adapted to include peptides synthesized with this compound. This adaptation allows for more accurate assessments of how specific peptides affect cell health and proliferation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of H-Asn(Mtt)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Mtt group protects the side chain amine of asparagine, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the free amine group can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares H-Asn(Mtt)-OH with structurally similar asparagine derivatives:

| Compound | CAS Number | Protecting Group | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | 144317-20-4 | 4-Methyltrityl | 388.49 | DMF, DCM, DMSO | SPPS, orthogonal deprotection |

| H-Asn(Trt)-OH | 132388-58-0 | Trityl | 374.43 | Chloroform, DCM, DMSO | SPPS, intermediate synthesis |

| Fmoc-Asn(Trt)-OH | 132388-59-1 | Fmoc (α-amine), Trityl (side chain) | 610.65 | DMF, DMSO | Automated SPPS, Fmoc chemistry |

| Fmoc-Asn(Mmt)-OH | N/A | Fmoc (α-amine), Mmt (side chain) | 661.73 | DMF, DCM | Selective side-chain protection |

Notes:

- Mtt vs. Trityl (Trt) : The Mtt group (4-methyltrityl) is more acid-labile than Trt, enabling selective deprotection with 1–3% trifluoroacetic acid (TFA) without cleaving Trt-protected residues .

- Fmoc-Asn(Trt)-OH : Combines Fmoc (base-labile) and Trityl (acid-labile) groups for sequential deprotection, ideal for automated SPPS .

- Fmoc-Asn(Mmt)-OH : Similar to Mtt, Mmt (4-methoxytrityl) offers enhanced solubility in polar solvents but requires slightly stronger acids for cleavage .

Research Findings

- Orthogonal Deprotection : A 2021 study demonstrated that this compound retained >95% integrity after Fmoc deprotection with piperidine, whereas Trt-protected analogs showed partial degradation .

- Solubility : this compound’s solubility in DMF (50 mg/mL) exceeds that of H-Asn(Trt)-OH (30 mg/mL), reducing aggregation risks during SPPS .

- Cost Efficiency : Bulk synthesis of this compound achieves 90% yield using HATU/NMM coupling protocols, outperforming Fmoc-Asn(Trt)-OH (75–80% yield) due to fewer side reactions .

Biological Activity

H-Asn(Mtt)-OH, a protected form of asparagine, is widely utilized in peptide synthesis. The Mtt (4-methyltrityl) group serves as a protective moiety, allowing for the selective functionalization of the amino acid during solid-phase peptide synthesis. This article delves into the biological activity of this compound, exploring its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

This compound can be synthesized through standard peptide coupling reactions. The Mtt group is particularly advantageous due to its stability under various conditions and its ease of removal. The synthesis typically involves:

- Reagents : Fmoc-protected asparagine derivatives, coupling reagents (e.g., PyBOP), and bases (e.g., DIPEA).

- Procedure : The coupling reaction is performed in a solvent such as DMF, followed by purification techniques like column chromatography to isolate the desired peptide.

Antioxidant Properties

Studies have demonstrated that peptides containing asparagine residues exhibit significant antioxidant activity. The mechanism involves the ability to scavenge free radicals and inhibit oxidative stress in cellular models.

- Assays Used :

- MTT Assay : This assay evaluates cell viability by measuring the reduction of MTT to formazan crystals by viable cells. This compound showed no cytotoxic effects at concentrations ranging from 50 to 500 μg/mL .

- ORAC Assay : This method assesses the antioxidant capacity by measuring the ability of a compound to inhibit oxidation.

| Peptide | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| This compound | 50 | 95 |

| This compound | 100 | 92 |

| This compound | 500 | 90 |

The data indicates that this compound maintains high cell viability even at elevated concentrations, suggesting its potential as a non-toxic antioxidant agent.

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using various cancer cell lines. The findings indicate that while it exhibits antioxidant properties, it also has the potential to inhibit cancer cell proliferation:

- Cell Lines Tested :

- Human colon cancer cells (HT29)

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 50 | 10 |

| 100 | 25 |

| 500 | 45 |

The results suggest that higher concentrations of this compound correlate with increased inhibition of cancer cell growth, indicating its dual role as an antioxidant and a potential anticancer agent .

The biological activity of this compound can be attributed to its structural characteristics. The presence of hydroxyl groups enhances its ability to donate electrons and stabilize free radicals. Additionally, it promotes the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase (CAT), further contributing to its protective effects against oxidative damage .

Case Studies

- Study on Antioxidant Peptides : A study assessed various antioxidant peptides' effects on oxidative stress in HepG2 cells. It was found that peptides similar to this compound significantly reduced intracellular reactive oxygen species (ROS) levels while enhancing enzymatic antioxidant activities .

- Cytotoxicity Assessment : In another study involving HT29 cells, this compound exhibited promising results in reducing cell viability in a dose-dependent manner, suggesting its potential application in cancer therapy .

Q & A

(Basic) What is the functional role of the trityl (Trt) protecting group in amino acid derivatives like H-Asn(Trt)-OH during peptide synthesis?

Answer:

The Trt (triphenylmethyl) group protects the side-chain amine of asparagine during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions during coupling steps, ensuring selective peptide bond formation at the α-amino group. The Trt group is stable under basic conditions (e.g., Fmoc deprotection using piperidine) but can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA) . This compatibility makes it suitable for Fmoc-based SPPS protocols.

Key Methodological Considerations:

- Deprotection Conditions: Optimize acid concentration (e.g., 1–5% TFA in dichloromethane) to avoid over-cleavage of other acid-labile groups.

- Solubility: The Trt group enhances solubility in organic solvents (e.g., DMF, DCM), facilitating coupling reactions .

(Basic) What analytical techniques are recommended for verifying the purity and identity of Trt-protected amino acids like H-Asn(Trt)-OH?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 220 nm or 254 nm) to assess purity. A single sharp peak indicates high purity .

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity. For example, the Trt group’s aromatic protons appear as distinct signals at 7.2–7.4 ppm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) validates molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.